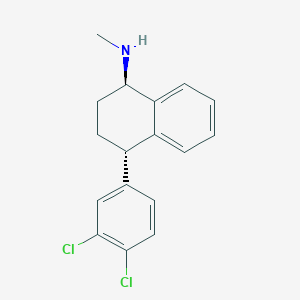

4-(3,4-Dichlorophenyl)-n-methyl-1,2,3,4-tetrahydronaphthalen-1-amine

Vue d'ensemble

Description

4-(3,4-Dichlorophenyl)-n-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is a chemical compound known for its significant pharmacological properties. It is often studied for its potential as a triple reuptake inhibitor, which means it can inhibit the reuptake of serotonin, norepinephrine, and dopamine, making it a candidate for antidepressant therapies .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-Dichlorophenyl)-n-methyl-1,2,3,4-tetrahydronaphthalen-1-amine typically involves the reaction of (3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone with methylamine. This reaction is carried out in the presence of a Lewis acid such as titanium tetrachloride (TiCl4) in a solvent like tetrahydrofuran (THF) . The process involves the formation of an intermediate, N-[4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenylidene]methanamine, which is then converted to the final product.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs .

Analyse Des Réactions Chimiques

Types of Reactions

4-(3,4-Dichlorophenyl)-n-methyl-1,2,3,4-tetrahydronaphthalen-1-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding naphthalenone derivatives.

Reduction: Reduction reactions can convert it back to its precursor forms.

Substitution: Halogen atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalenone derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring .

Applications De Recherche Scientifique

Scientific Research Applications

-

Antidepressant Research :

- The primary application of 4-(3,4-Dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is as an intermediate in the synthesis of sertraline, a selective serotonin reuptake inhibitor (SSRI) used to treat depression and anxiety disorders. Understanding the synthesis pathways and impurities can help improve the manufacturing processes of SSRIs .

-

Pharmacokinetics and Drug Metabolism :

- Isotopically labeled versions of this compound are utilized in pharmacokinetic studies to trace the absorption, distribution, metabolism, and excretion (ADME) of sertraline in biological systems. This is crucial for determining how drugs behave in the body and can lead to better dosing guidelines and reduced side effects .

-

Analytical Chemistry :

- The compound serves as a reference standard in analytical chemistry for the development and validation of methods to detect sertraline and its impurities in pharmaceutical formulations. Techniques such as High-Performance Liquid Chromatography (HPLC) often employ this compound to ensure quality control in drug manufacturing .

- Toxicology Studies :

Case Study 1: Synthesis Optimization

A study focused on optimizing the synthesis route for sertraline highlighted the importance of controlling impurities such as this compound. Researchers demonstrated that by modifying reaction conditions, they could reduce the formation of this impurity while maintaining high yields of sertraline. This optimization not only enhanced product purity but also reduced costs associated with purification processes .

Case Study 2: Pharmacokinetic Profiling

In a pharmacokinetic study involving healthy volunteers administered sertraline, researchers utilized isotopically labeled this compound to track drug metabolism. The findings revealed significant differences in metabolic pathways between individuals with varying genetic profiles affecting drug metabolism enzymes. This study underscored the importance of personalized medicine approaches in antidepressant therapy .

Mécanisme D'action

The compound exerts its effects by inhibiting the reuptake of serotonin, norepinephrine, and dopamine. This increases the availability of these neurotransmitters in the synaptic cleft, enhancing neurotransmission and potentially alleviating symptoms of depression . The molecular targets include the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT) .

Comparaison Avec Des Composés Similaires

Similar Compounds

Sertraline: Another compound with similar reuptake inhibition properties.

Fluoxetine: A selective serotonin reuptake inhibitor (SSRI).

Venlafaxine: A serotonin-norepinephrine reuptake inhibitor (SNRI).

Uniqueness

4-(3,4-Dichlorophenyl)-n-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is unique due to its ability to inhibit the reuptake of three major neurotransmitters simultaneously, which may offer a broader spectrum of antidepressant activity compared to compounds that target only one or two neurotransmitters .

Activité Biologique

4-(3,4-Dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine, commonly known as rac-sertraline hydrochloride, is a compound primarily recognized for its role as an antidepressant. It belongs to the class of selective serotonin reuptake inhibitors (SSRIs) and is structurally related to sertraline. This article explores its biological activity, focusing on pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C17H17Cl2N·ClH

- Molecular Weight : 342.69 g/mol

- CAS Number : 79617-89-3 (Hydrochloride form)

Pharmacological Activity

The primary biological activity of this compound is its function as a serotonin reuptake inhibitor. This mechanism leads to increased serotonin levels in the synaptic cleft, which is associated with mood enhancement.

Antidepressant Effects

Numerous studies have established the efficacy of rac-sertraline in treating major depressive disorder (MDD) and anxiety disorders. For instance:

- A meta-analysis indicated that sertraline significantly reduces depressive symptoms compared to placebo controls, with a notable effect size (Cohen's d = 0.50) .

Anxiolytic Properties

Research also suggests that this compound exhibits anxiolytic effects. In animal models, it has been shown to reduce anxiety-like behaviors in tests such as the elevated plus maze and the open field test .

Structure-Activity Relationship (SAR)

The SAR studies of rac-sertraline have identified key structural components essential for its biological activity:

- The dichlorophenyl group is crucial for enhancing binding affinity at the serotonin transporter.

- The n-methyl group contributes to the lipophilicity of the molecule, facilitating better penetration through biological membranes .

The presence of these groups correlates with increased potency and selectivity for serotonin reuptake inhibition.

Clinical Trials

- Efficacy in MDD : A double-blind study involving 300 patients diagnosed with MDD demonstrated that those treated with sertraline showed significant improvement in depressive symptoms over 12 weeks compared to placebo .

- Long-term Safety : A long-term safety study assessed patients over a 24-month period, indicating a favorable safety profile with minimal side effects reported .

Comparative Studies

A comparative study evaluated the efficacy of rac-sertraline against other SSRIs like fluoxetine and citalopram. Results indicated that while all SSRIs were effective, sertraline had a quicker onset of action and was better tolerated by patients .

Biological Activity Summary Table

Propriétés

IUPAC Name |

4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17Cl2N/c1-20-17-9-7-12(13-4-2-3-5-14(13)17)11-6-8-15(18)16(19)10-11/h2-6,8,10,12,17,20H,7,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGKDLMBJGBXTGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCC(C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00861017 | |

| Record name | 4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-N-methyl-1-naphthalenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00861017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

140631-53-4 | |

| Record name | 4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-N-methyl-1-naphthalenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00861017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.